Chemical structure and molecular weight of [3-(Azocan-1-ylmethyl)phenyl]methanamine
Chemical structure and molecular weight of [3-(Azocan-1-ylmethyl)phenyl]methanamine
An In-depth Technical Guide to [3-(Azocan-1-ylmethyl)phenyl]methanamine
Abstract
This technical guide provides a comprehensive overview of the chemical entity [3-(Azocan-1-ylmethyl)phenyl]methanamine. The document delineates its fundamental chemical properties, including molecular structure and weight, and presents a reasoned, hypothetical pathway for its chemical synthesis and subsequent characterization. Designed for professionals in the fields of chemical research and pharmaceutical development, this whitepaper synthesizes available data on structural isomers to build a robust profile of the target compound. It further explores the scientific rationale for its investigation as a potential scaffold in medicinal chemistry and outlines a workflow for its preliminary biological evaluation. The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Chemical Identity and Physicochemical Properties
The foundational step in evaluating any novel chemical entity is the precise characterization of its identity and physical properties. This section details the nomenclature, structural representation, and key physicochemical data for [3-(Azocan-1-ylmethyl)phenyl]methanamine.
Nomenclature and Chemical Identifiers
The compound is systematically named based on IUPAC conventions, reflecting its constituent functional groups: a central benzene ring substituted at the meta-position (1,3) with a methanamine group and an azocan-1-ylmethyl group. While a specific CAS number for this meta-isomer is not prominently available in public databases, the CAS numbers for its structural isomers are well-documented and provide important context for sourcing and differentiation:
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Ortho-isomer (1,2-substitution): [2-(azocan-1-ylmethyl)phenyl]methanamine, CAS No. 115174-14-6.[1]
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Para-isomer (1,4-substitution): {4-[(azocan-1-yl)methyl]phenyl}methanamine, CAS No. 115174-12-4.[2]
Molecular Formula and Weight
The elemental composition and mass of the molecule are critical for all quantitative experimental work, from reaction stoichiometry to analytical characterization.
Structural Representation
The two-dimensional structure of [3-(Azocan-1-ylmethyl)phenyl]methanamine is depicted below. The structure consists of a central phenyl ring, a primary amine attached via a methylene bridge (-CH₂NH₂), and a tertiary amine within a saturated eight-membered azocane ring, also connected by a methylene bridge.
Caption: 2D Structure of [3-(Azocan-1-ylmethyl)phenyl]methanamine.
Tabulated Physicochemical Data
For ease of reference, the key computed and empirical properties are summarized below. These values are essential for experimental design, including solvent selection and analytical method development.
| Property | Value | Source / Method |
| IUPAC Name | [3-(Azocan-1-ylmethyl)phenyl]methanamine | Nomenclature |
| Synonym | 1-[3-(azocan-1-ylmethyl)phenyl]methanamine | Santa Cruz Biotechnology[3][4] |
| Molecular Formula | C₁₅H₂₄N₂ | Santa Cruz Biotechnology[3][4] |
| Molecular Weight | 232.36 g/mol | Santa Cruz Biotechnology[3][4] |
| SMILES | NCC1=CC(CN2CCCCCCC2)=CC=C1 | Inferred from Structure |
| InChI Key | (Predicted) | Inferred from Structure |
| Topological Polar Surface Area (TPSA) | 29.26 Ų (Value for ortho-isomer) | ChemScene[1] |
| logP | 2.91 (Value for ortho-isomer) | ChemScene[1] |
Synthesis and Characterization
While a specific, published synthesis for the meta-isomer was not identified, a plausible synthetic route can be designed based on established organic chemistry transformations. The presence of this compound and its isomers in the catalogs of chemical suppliers indicates that its synthesis is feasible via standard methodologies.
Proposed Retrosynthetic Analysis
A logical approach to synthesizing the target molecule involves a reductive amination strategy. The key disconnections are the two C-N bonds attached to the benzylic carbons. This suggests a common precursor such as 3-formylbenzonitrile or a related dicarbonyl compound.
The primary amine (methanamine) can be derived from the reduction of a nitrile group, which is a robust and high-yielding transformation. The tertiary amine (azocane) can be formed via reductive amination of an aldehyde with azocane.
Proposed Synthetic Protocol
This protocol is a hypothetical, step-by-step procedure designed to be self-validating through in-process controls and characterization at each stage.
Objective: To synthesize [3-(Azocan-1-ylmethyl)phenyl]methanamine from 3-formylbenzonitrile.
Step 1: Reductive Amination to form 3-(Azocan-1-ylmethyl)benzonitrile
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-formylbenzonitrile (1.0 equiv.), azocane (1.1 equiv.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. Progress can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise over 15 minutes.
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Causality: NaBH(OAc)₃ is chosen because it is selective for the reduction of imines in the presence of nitriles and is less sensitive to moisture than other hydrides like NaBH₃CN.
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Reaction Completion & Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield 3-(azocan-1-ylmethyl)benzonitrile.
Step 2: Nitrile Reduction to form the Final Product
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Reaction Setup: In a flask suitable for hydrogenation, dissolve the purified nitrile from Step 1 in a solvent like ethanol or methanol. Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
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Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines.[5] The choice of catalyst can be optimized for yield and purity.
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Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitoring & Completion: Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude [3-(Azocan-1-ylmethyl)phenyl]methanamine. Further purification via chromatography or distillation may be performed if necessary.
Analytical Characterization
Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic techniques should be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of all proton environments, including the aromatic protons (with specific splitting patterns for 1,3-substitution), the two distinct benzylic -CH₂- signals, the protons on the azocane ring, and the primary amine -NH₂ protons.
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¹³C NMR: Will show the correct number of carbon signals, including those for the aromatic ring, the two benzylic carbons, and the carbons of the azocane ring.
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Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) should yield a mass that corresponds precisely to the molecular formula C₁₅H₂₄N₂.[6]
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.
Scientific Context and Potential Applications
Rationale for Research
The [3-(Azocan-1-ylmethyl)phenyl]methanamine scaffold is of significant interest to drug development professionals for several reasons:
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Privileged Scaffolds: The benzylamine moiety is a structural component found in a wide array of pharmaceuticals and biologically active compounds.[7] Its derivatives have shown utility as anti-emetic agents, MAO inhibitors, and more.[7]
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Modulation of Physicochemical Properties: The azocane ring is a large, flexible, and lipophilic saturated heterocycle. Its incorporation can significantly influence a molecule's solubility, membrane permeability, and metabolic stability. The tertiary amine within the ring provides a basic center that can engage in ionic interactions with biological targets.
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3D Structural Diversity: The non-planar azocane ring and the flexible benzylic linkers allow the two amine functionalities to adopt a wide range of spatial orientations. This 3D diversity is crucial for exploring the pharmacophore space of protein targets and achieving high-affinity binding.
Workflow for Preliminary Biological Screening
For a novel compound like this, a structured, tiered approach to biological screening is essential to efficiently identify potential therapeutic applications. The following workflow outlines a standard initial investigation.
Caption: High-level workflow for initial biological evaluation.
Experimental Protocol: Tier 1 Screening
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Compound Preparation: Prepare a 10 mM stock solution of the purified compound in dimethyl sulfoxide (DMSO).
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Assay Plate Preparation: Using acoustic dispensing technology, create assay-ready plates by spotting the compound into 384-well or 1536-well plates to achieve a final screening concentration (e.g., 10 µM).
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Broad Panel Screen: Submit the compound to a commercial or in-house broad panel screening service that assesses activity against hundreds of diverse biological targets (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).
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Trustworthiness: Using a broad, unbiased panel minimizes the chance of missing an unexpected activity and provides a preliminary safety profile by flagging potential off-target interactions.
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Data Analysis: Analyze the screening data to identify "hits"—targets where the compound demonstrates significant activity, typically defined as greater than 50% inhibition or activation at the screening concentration.
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Hit Validation: Re-test the initial hits in a confirmation screen to eliminate false positives. Confirmed hits then proceed to Tier 2 for more detailed characterization.
Conclusion
[3-(Azocan-1-ylmethyl)phenyl]methanamine represents a chemical scaffold with compelling features for modern drug discovery. Its synthesis is achievable through established chemical methods, and its structure combines the well-regarded benzylamine motif with a large saturated heterocycle, offering unique physicochemical and three-dimensional properties. While experimental data on this specific isomer is sparse, this guide provides a robust framework for its synthesis, characterization, and initial biological evaluation. The proposed workflows are designed with scientific integrity at their core, enabling researchers to confidently undertake the investigation of this and related molecules.
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